![molecular formula C6H14ClNOSi B11909541 3-[(Chloromethyl)(dimethyl)silyl]propanamide CAS No. 19182-75-3](/img/structure/B11909541.png)
3-[(Chloromethyl)(dimethyl)silyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chloromethyl)(dimethyl)silyl]propanamide is an organosilicon compound with the molecular formula C6H14ClNOSi . This compound is characterized by the presence of a chloromethyl group, a dimethylsilyl group, and a propanamide moiety. It is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethyl)(dimethyl)silyl]propanamide typically involves the reaction of 3-aminopropanoic acid with chloromethyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Chloromethyl)(dimethyl)silyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silicon and nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of silanols or other oxidized silicon-containing compounds.
Reduction Products: Reduction can result in the formation of amines or other reduced nitrogen-containing compounds.
Applications De Recherche Scientifique
3-[(Chloromethyl)(dimethyl)silyl]propanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(Chloromethyl)(dimethyl)silyl]propanamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the dimethylsilyl group can participate in silicon-based reactions. The amide moiety provides additional reactivity, allowing the compound to interact with a wide range of molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Chloromethyl)(dimethyl)silyl]propanoic acid
- 3-[(Chloromethyl)(dimethyl)silyl]propanol
- 3-[(Chloromethyl)(dimethyl)silyl]propylamine
Uniqueness
3-[(Chloromethyl)(dimethyl)silyl]propanamide is unique due to its combination of a chloromethyl group, a dimethylsilyl group, and an amide moiety. This combination provides a distinct set of reactivity and properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
19182-75-3 |
|---|---|
Formule moléculaire |
C6H14ClNOSi |
Poids moléculaire |
179.72 g/mol |
Nom IUPAC |
3-[chloromethyl(dimethyl)silyl]propanamide |
InChI |
InChI=1S/C6H14ClNOSi/c1-10(2,5-7)4-3-6(8)9/h3-5H2,1-2H3,(H2,8,9) |
Clé InChI |
RWBNDSJMWUOXSR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC(=O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




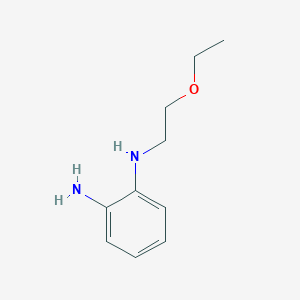
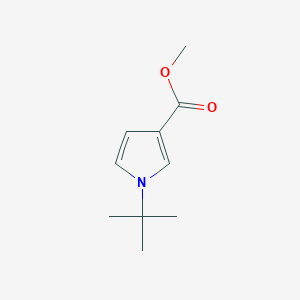
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

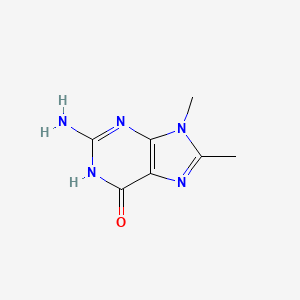

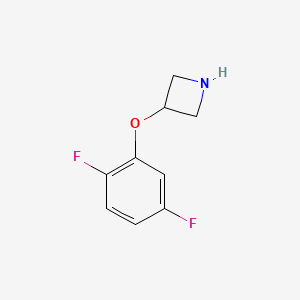
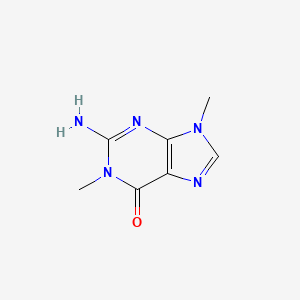

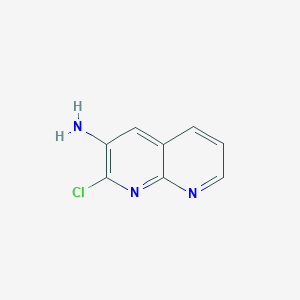

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
